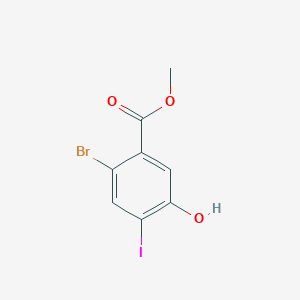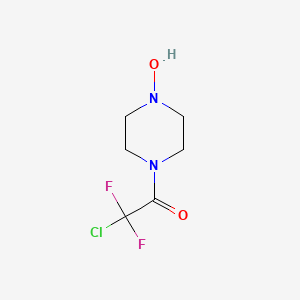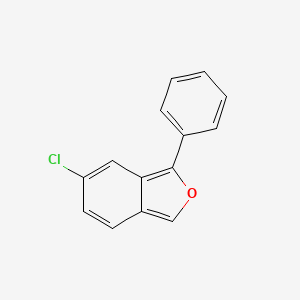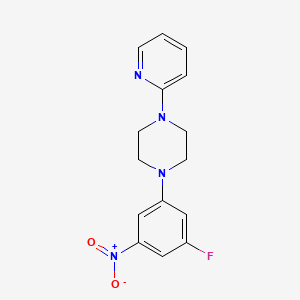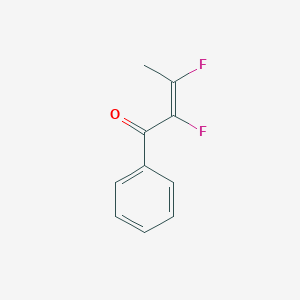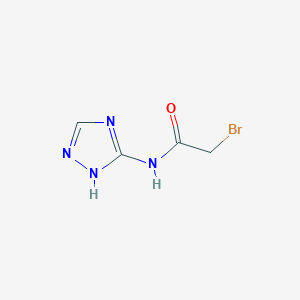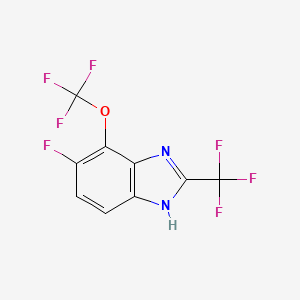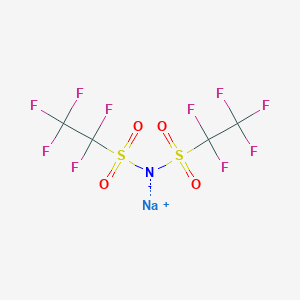![molecular formula C13H12FNO2S B12847077 3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H11FO3S. This compound is characterized by the presence of a biphenyl core substituted with a fluoro group and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxyl group instead of an amine group.
Uniqueness
3-Fluoro-4’-(methylsulfonyl)[1,1’-biphenyl]-4-amine is unique due to the presence of both the fluoro and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H12FNO2S |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-fluoro-4-(4-methylsulfonylphenyl)aniline |
InChI |
InChI=1S/C13H12FNO2S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8H,15H2,1H3 |
Clave InChI |
WRVLPXIHCSEDMU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


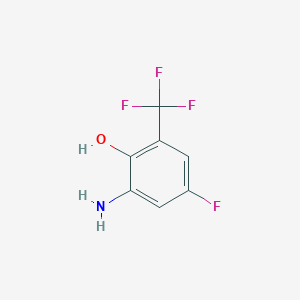
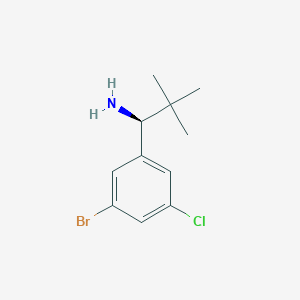
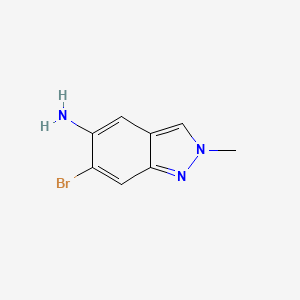

![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
